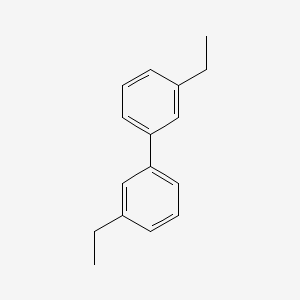

3,3'-Diethylbiphenyl

Beschreibung

3,3'-Diethylbiphenyl (CAS: 13049-38-2) is a biphenyl derivative featuring ethyl substituents at the 3 and 3' positions. Its molecular formula is C₁₆H₁₈, with a molecular weight of 210.31 g/mol. The compound is synthesized via catalytic homocoupling of aromatic Grignard reagents or through isomer-specific pathways confirmed by NMR analysis, such as the conversion of disubstituted dibenzothiophenes to 3,3'-diethylbiphenyl . Its structure is characterized by steric hindrance due to the ethyl groups, influencing its reactivity and physical properties.

Eigenschaften

CAS-Nummer |

13049-38-2 |

|---|---|

Molekularformel |

C16H18 |

Molekulargewicht |

210.31 g/mol |

IUPAC-Name |

1-ethyl-3-(3-ethylphenyl)benzene |

InChI |

InChI=1S/C16H18/c1-3-13-7-5-9-15(11-13)16-10-6-8-14(4-2)12-16/h5-12H,3-4H2,1-2H3 |

InChI-Schlüssel |

RUNQGXYOXGYVOX-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=CC=C1)C2=CC=CC(=C2)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,3’-Diethylbiphenyl can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of 3,3’-Diethylbiphenyl may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-Diethylbiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding biphenyl carboxylic acids.

Reduction: Hydrogenation of the compound can lead to the formation of dihydrobiphenyl derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

Oxidation: Biphenyl carboxylic acids.

Reduction: Dihydrobiphenyl derivatives.

Substitution: Halogenated, nitrated, or sulfonated biphenyls.

Wissenschaftliche Forschungsanwendungen

3,3’-Diethylbiphenyl has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,3’-Diethylbiphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Physical and Catalytic Properties

*Catalytic yield in homocoupling reactions using mesoporous catalysts.

Comparison with Alkyl-Substituted Biphenyls

3,3'-Dimethylbiphenyl (CAS: 612-75-9)

3,3',5,5'-Tetramethylbiphenyl Derivatives

- Example: 3,3',5,5'-Tetramethylbiphenylbisphenol diglycidyl ether exhibits enhanced thermal stability (Tg > 200°C) and rigidity due to methyl groups . Ethyl analogs are expected to show even higher thermal resistance but lower solubility.

Comparison with Functionalized Biphenyls

3,3'-Dimethoxybiphenyl

Biphenyl Carboxylic Acids

Catalytic Behavior

- Size Selectivity : Mesoporous catalysts (e.g., CoF@B-Ph-ae-3) favor smaller substrates (e.g., biphenyl, 91% yield) over bulkier diethyl derivatives (14% yield) .

- Homogeneous Catalysis: Non-porous CoCl₂ lacks size selectivity, producing diethylbiphenyl indiscriminately .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.